rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol, trans rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol, trans
Brand Name: Vulcanchem
CAS No.: 1969287-52-2
VCID: VC5898876
InChI: InChI=1S/C9H14N2O2/c1-11-5-8(4-10-11)9-7(6-12)2-3-13-9/h4-5,7,9,12H,2-3,6H2,1H3/t7-,9+/m0/s1
SMILES: CN1C=C(C=N1)C2C(CCO2)CO
Molecular Formula: C9H14N2O2
Molecular Weight: 182.223

rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol, trans

CAS No.: 1969287-52-2

Cat. No.: VC5898876

Molecular Formula: C9H14N2O2

Molecular Weight: 182.223

* For research use only. Not for human or veterinary use.

rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol, trans - 1969287-52-2

Specification

CAS No. 1969287-52-2
Molecular Formula C9H14N2O2
Molecular Weight 182.223
IUPAC Name [(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]methanol
Standard InChI InChI=1S/C9H14N2O2/c1-11-5-8(4-10-11)9-7(6-12)2-3-13-9/h4-5,7,9,12H,2-3,6H2,1H3/t7-,9+/m0/s1
Standard InChI Key DVUIKNLXEWVQCA-IONNQARKSA-N
SMILES CN1C=C(C=N1)C2C(CCO2)CO

Introduction

Structural and Stereochemical Features

The compound’s IUPAC name, [(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]methanol, reflects its core structure: a five-membered oxolane ring with a trans-configuration at the C2 and C3 positions. The pyrazole substituent at C2 adopts a 1-methyl configuration, while the hydroxymethyl group at C3 introduces polarity to the molecule.

Molecular Geometry

Key structural parameters include:

  • Ring conformation: The oxolane ring adopts a twist conformation, stabilized by intramolecular hydrogen bonding between the hydroxyl group and the pyrazole nitrogen.

  • Stereochemistry: The trans arrangement of substituents minimizes steric hindrance, as evidenced by nuclear Overhauser effect (NOE) spectroscopy data.

PropertyValue
Molecular formulaC₉H₁₄N₂O₂
Molecular weight182.223 g/mol
SMILESCN1C=C(C=N1)C2C(CCO2)CO
InChIKeyDVUIKNLXEWVQCA-IONNQARKSA-N

Table 1: Fundamental chemical identifiers for rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol, trans.

Synthesis and Preparation

While detailed synthetic protocols remain proprietary, general approaches can be inferred from analogous pyrazole-oxolane systems . A plausible route involves:

  • Pyrazole ring formation: Condensation of hydrazine derivatives with β-keto esters to generate the 1-methylpyrazole core.

  • Oxolane construction: Cyclization of a diol intermediate via acid-catalyzed intramolecular etherification.

  • Stereochemical control: Use of chiral auxiliaries or asymmetric catalysis to enforce the (2R,3S) configuration .

Research Challenges and Future Directions

Key unanswered questions include:

  • Impact of racemic vs. enantiopure forms on bioactivity

  • Metabolic stability in vivo

  • Solid-state behavior (polymorphism, crystallinity)

High-resolution crystallography and in vitro screening assays are prioritized for future studies.

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